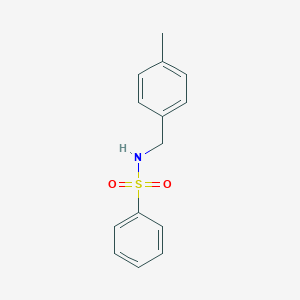
N-(4-methylbenzyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylbenzyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H15NO2S and its molecular weight is 261.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Structure and Synthesis
The compound's chemical formula is C15H17NO2S. It is synthesized through a nucleophilic substitution reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride. This reaction is key to creating sulfonamides, which have been utilized in pharmaceuticals for decades .
Biological Applications
1. Antibiotic Properties:
Sulfonamides, including N-(4-methylbenzyl)benzenesulfonamide, are known as "sulfa drugs" and were among the first antibiotics discovered. They work by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. These properties make them effective against various infectious diseases such as malaria and tuberculosis .
2. Antitumor Activity:
Recent studies indicate that sulfonamides exhibit antitumor and anticancer activities. This compound has been identified as a potential candidate for further research in cancer therapies due to its ability to inhibit specific cellular pathways involved in tumor growth .
3. Kappa Opioid Receptor Antagonism:
This compound also features in studies related to kappa opioid receptors (KOR), where it acts as a selective antagonist. This property is significant in pain management and addiction therapy, as KOR antagonists can modulate pain perception without the addictive side effects associated with traditional opioids .
Structural Applications
1. Crystal Structure Analysis:
The crystal structure of this compound has been extensively studied using X-ray diffraction techniques. The analysis reveals that the compound forms a three-dimensional network through N—H⋯O and C—H⋯π interactions, which are crucial for its stability and functionality .
2. Computational Studies:
Density Functional Theory (DFT) has been employed to investigate the molecular conformation and vibrational properties of this compound. The studies provide insights into the energy levels of molecular orbitals, which are essential for understanding the reactivity and interaction of the compound with biological targets .
Case Study 1: Antitumor Activity Evaluation
A study investigated the antitumor effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent .
Case Study 2: KOR Antagonism Research
Research focusing on KOR antagonists highlighted the role of this compound in modulating pain responses in animal models. The findings support its development as a therapeutic agent for chronic pain management without the risk of addiction .
属性
CAS 编号 |
839-51-0 |
|---|---|
分子式 |
C14H15NO2S |
分子量 |
261.34 g/mol |
IUPAC 名称 |
N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H15NO2S/c1-12-7-9-13(10-8-12)11-15-18(16,17)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3 |
InChI 键 |
LQIKCVXTGFSJOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2 |
规范 SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















